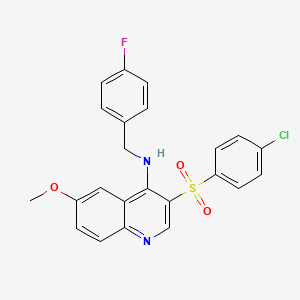![molecular formula C13H13N5 B2468413 3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 2097926-99-1](/img/structure/B2468413.png)
3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine” belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of this compound can be carried out using 3-methylpyridin-2-amine and pyrimidine-5-carbaldehyde . The reaction conditions involve refluxing the mixture for 4 hours, then removing the toluene under reduced pressure . This process is promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The crystal structure of this compound is triclinic, with parameters a = 6.6939 (10) Å, b = 8.8034 (13) Å, c = 9.1140 (13) Å, α = 97.749 (2)°, β = 99.285 (2)%, γ = 95.917 (2)°, V = 520.90 (13) Å^3, Z = 2 . The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Physical And Chemical Properties Analysis
The empirical formula of this compound is C9H14N2 . Its molecular weight is 150.22 . The crystal structure analysis provides further details about its physical properties .Wissenschaftliche Forschungsanwendungen
- Application : Researchers explore these compounds for their potential as drug candidates. Some pharmaceutical molecules containing N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have shown promising activity . For instance, they might be investigated as anti-inflammatory agents, kinase inhibitors, or antiviral drugs.
- Application : Screening results indicate that certain derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone . Researchers might explore these derivatives further for potential therapeutic use.
- Application : The synthesis of N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine via C–C bond cleavage provides a mild, metal-free approach . This method could find applications in catalysis and efficient amide bond formation.
- Application : The 3-bromoimidazopyridine derivatives obtained from this compound can be further transformed into other skeletons . Researchers might explore scaffold modifications to create diverse libraries for drug discovery.
- Application : Researchers can determine the crystal structure of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, which was synthesized using a modified literature-known reaction . This information aids in rational drug design and optimization.
Medicinal Chemistry and Drug Development
Anti-Fibrosis Agents
Catalysis and Synthetic Methods
Structural Diversity and Scaffold Modification
Crystallography and Structural Studies
Eigenschaften
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18-12-11(6-4-8-15-12)17-13(18)16-9-10-5-2-3-7-14-10/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKLBVZGDQQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2468331.png)

![N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2468335.png)
![6-Methyl-2-[[1-(oxane-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2468336.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2468339.png)


![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468345.png)
![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)


